1-Bromo-3-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one
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Overview
Description
1-Bromo-3-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one is an organic compound that features a bromine atom, a difluoromethyl group, and a mercapto group attached to a phenyl ring
Preparation Methods
The synthesis of 1-Bromo-3-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound, followed by the introduction of the difluoromethyl and mercapto groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Bromo-3-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a different compound.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of difluoromethyl and mercapto groups on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and mercapto groups can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or binding to specific receptors.
Comparison with Similar Compounds
1-Bromo-3-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-3-(2-bromo-4-(difluoromethyl)phenyl)propan-2-one: This compound has an additional bromine atom on the phenyl ring, which may alter its reactivity and applications.
1-Bromo-3-(2,4-difluorophenyl)propan-2-one: The presence of two fluorine atoms on the phenyl ring can influence its chemical properties and potential uses. The uniqueness of this compound lies in the combination of the difluoromethyl and mercapto groups, which provide distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9BrF2OS |
---|---|
Molecular Weight |
295.15 g/mol |
IUPAC Name |
1-bromo-3-[2-(difluoromethyl)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrF2OS/c11-5-7(14)3-6-1-2-8(15)4-9(6)10(12)13/h1-2,4,10,15H,3,5H2 |
InChI Key |
OUVDGXIDMRVARZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)C(F)F)CC(=O)CBr |
Origin of Product |
United States |
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